1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride 1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride
Brand Name: Vulcanchem
CAS No.: 1013-77-0
VCID: VC0176193
InChI: InChI=1S/C12H18N2.ClH/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
SMILES: CC1=CC(=C(C=C1)N2CCNCC2)C.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.748

1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride

CAS No.: 1013-77-0

Cat. No.: VC0176193

Molecular Formula: C12H19ClN2

Molecular Weight: 226.748

* For research use only. Not for human or veterinary use.

1-(2,4-DIMETHYLPHENYL)PIPERAZINE hydrochloride - 1013-77-0

Specification

CAS No. 1013-77-0
Molecular Formula C12H19ClN2
Molecular Weight 226.748
IUPAC Name 1-(2,4-dimethylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Standard InChI Key TVZPDMFIIIJISM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2CCNCC2)C.Cl

Introduction

Chemical Structure and Properties

1-(2,4-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂, representing the hydrochloride salt of 1-(2,4-dimethylphenyl)piperazine. The base compound (without the hydrochloride) has a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.28 . The hydrochloride salt has the CAS number 1013-77-0.

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms at opposite positions) with a 2,4-dimethylphenyl group attached to one of the nitrogen atoms. The hydrochloride form enhances the compound's solubility and stability, making it more suitable for various pharmacological applications compared to its free base form.

Physical Properties

The parent compound (1-(2,4-dimethylphenyl)piperazine) exists as a clear, slightly colored liquid with the following properties:

PropertyValue
Boiling point153°C at 10mmHg
Density1.0130
Refractive index1.553-1.555
pKa9.00±0.10 (Predicted)
FormLiquid
ColorClear slightly colored

The hydrochloride salt, in contrast, typically exists as a white crystalline solid with enhanced stability and water solubility compared to the free base .

Structural Identification

The compound can be identified using several spectroscopic and analytical techniques. Its structure is represented by the following identifiers:

IdentifierValue for parent compound
SMILESCC1=CC(=C(C=C1)N2CCNCC2)C
InChIInChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyRUIMBVCRNZHCRQ-UHFFFAOYSA-N

These identifiers provide a standardized way to represent the molecular structure in chemical databases and literature .

Synthesis and Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)piperazine hydrochloride involves several established methodologies, with variations in efficiency, yield, and purity.

Basic Synthetic Route

The primary synthesis typically involves the reaction of 2,4-dimethylphenylamine with piperazine under specific conditions. This reaction is conducted in the presence of appropriate solvents such as dimethylformamide (DMF) and catalysts like potassium iodide. Elevated temperatures are generally required to facilitate the formation of the desired product.

Conversion to Hydrochloride Salt

After synthesizing the free base (1-(2,4-dimethylphenyl)piperazine), conversion to the hydrochloride salt is typically accomplished by treating the free base with hydrochloric acid. Based on similar compounds' preparation methods, this process often involves:

  • Dissolving the free base in an organic solvent such as ethyl acetate

  • Adding a solution of hydrogen chloride (typically in diethyl ether) until achieving a pH of approximately 1-2

  • Allowing the precipitate to form

  • Isolating the precipitate by filtration

  • Drying under vacuum conditions

This method typically yields high purity product (>99%) when properly executed.

Biological Activity and Mechanisms of Action

1-(2,4-Dimethylphenyl)piperazine hydrochloride demonstrates significant biological activity, particularly within the central nervous system.

Receptor Interactions

The compound's primary mechanism of action appears to involve interactions with serotonin receptors and transporters, similar to structurally related compounds. Research indicates that compounds with the piperazine core linked to substituted phenyl groups often exhibit:

  • Serotonin transporter (SERT) inhibition, leading to increased serotonin levels in synaptic clefts

  • Affinity for specific serotonin receptor subtypes, particularly 5-HT1A and 5-HT3

  • Potential modulatory effects on dopaminergic systems

These interactions provide the basis for the compound's neuropsychopharmacological effects and potential therapeutic applications.

Neuropharmacological Effects

Based on its structural features and receptor binding profile, the compound likely produces effects including:

  • Modulation of mood and cognition through serotonergic pathways

  • Potential analgesic (pain-relieving) properties

  • Anxiolytic (anxiety-reducing) effects

  • Antidepressant-like activity

Research Applications

1-(2,4-Dimethylphenyl)piperazine hydrochloride has several important applications in scientific research and pharmaceutical development.

Medicinal Chemistry Applications

The compound serves as:

  • A pharmacological tool for studying serotonergic systems

  • A template for the development of novel neuropsychiatric medications

  • A reference compound for structure-activity relationship studies

  • An intermediate in the synthesis of more complex neuropharmacological agents

Structural Relationships and Comparative Analysis

Related Compounds

Several structurally related compounds share similarities with 1-(2,4-dimethylphenyl)piperazine hydrochloride:

CompoundCAS NumberMolecular FormulaKey Difference
1-(2,4-Dimethylphenyl)piperazine1013-76-9C₁₂H₁₈N₂Free base (non-hydrochloride) form
1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride960203-28-5C₁₈H₂₃ClN₂SContains a sulfanyl linkage and additional phenyl ring
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine Hydrochloride2137793-92-9C₁₈H₂₃ClN₂SContains a sulfanyl linkage at the 3-position

These structural variations result in significant differences in pharmacological properties and applications .

Structure-Activity Relationships

The position and nature of substituents on the phenyl ring and piperazine moiety significantly influence the biological activity of these compounds:

  • The 2,4-dimethyl substitution pattern on the phenyl ring affects receptor binding specificity

  • The absence or presence of a sulfanyl linkage alters the molecular geometry and electronic distribution

  • The hydrochloride salt formation improves solubility and bioavailability without fundamentally altering the core pharmacophore

These structure-activity relationships provide valuable insights for the rational design of new therapeutic agents.

Analytical Methods and Characterization

Identification Techniques

The identification and characterization of 1-(2,4-dimethylphenyl)piperazine hydrochloride typically employ multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Collision Cross Section Data

For the parent compound, predicted collision cross section (CCS) values provide valuable information for mass spectrometry analyses:

Adductm/zPredicted CCS (Ų)
[M+H]⁺191.15428145.5
[M+Na]⁺213.13622158.9
[M+NH₄]⁺208.18082154.3
[M+K]⁺229.11016151.3
[M-H]⁻189.13972149.0
[M+Na-2H]⁻211.12167153.1
[M]⁺190.14645148.4
[M]⁻190.14755148.4

These values facilitate identification and quantification in complex matrices using ion mobility mass spectrometry .

Chemical Reactivity and Transformations

Common Reaction Types

1-(2,4-Dimethylphenyl)piperazine hydrochloride can participate in various chemical reactions, primarily involving the piperazine nitrogen atoms:

  • Nucleophilic substitutions at the non-substituted nitrogen

  • Salt formation with various acids

  • Complexation with metals

  • Further functionalization of the aromatic ring

Stability Considerations

The compound's stability is influenced by several factors:

  • pH: The compound is generally more stable under acidic conditions (as the hydrochloride salt)

  • Temperature: Elevated temperatures can accelerate degradation

  • Light exposure: May lead to photodegradation of the aromatic system

  • Oxidative stress: The piperazine moiety may be susceptible to oxidation

Understanding these stability considerations is crucial for proper handling, storage, and formulation in research applications.

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